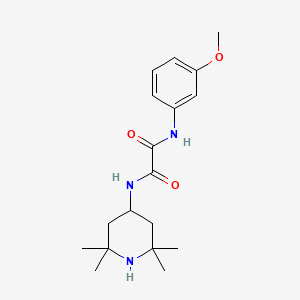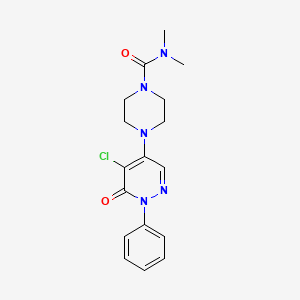![molecular formula C16H21N3O2 B7546497 2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is commonly referred to as MMMP, and it has been shown to have a variety of effects on the body. In
Mécanisme D'action
The mechanism of action of MMMP is not fully understood. However, studies have suggested that MMMP may work by inhibiting the activity of certain enzymes in the body. For example, Li et al. (2016) found that MMMP inhibited the activity of a protein called AKT, which is involved in cell growth and survival. Wang et al. (2017) found that MMMP increased the activity of a protein called NF-κB, which is involved in the immune response. These studies suggest that MMMP may have a variety of effects on the body through its interactions with specific proteins.
Biochemical and Physiological Effects:
MMMP has been shown to have a variety of biochemical and physiological effects on the body. For example, Li et al. (2016) found that MMMP inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Wang et al. (2017) found that MMMP increased the activity of immune cells by enhancing the production of cytokines, which are signaling molecules involved in the immune response. These studies suggest that MMMP may have potential therapeutic applications in cancer and immunology.
Avantages Et Limitations Des Expériences En Laboratoire
MMMP has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potent biological effects, making it a useful tool for studying cellular processes. Another advantage is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret experimental results. Additionally, its effects may be cell type-specific, meaning that it may not be effective in all experimental systems.
Orientations Futures
There are several future directions for research on MMMP. One direction is to further investigate its mechanism of action and identify specific protein targets. This could lead to the development of new drugs that target these proteins. Another direction is to investigate its potential use in combination with other drugs for cancer therapy. Finally, more research is needed to understand its effects on the immune system and its potential use in immunotherapy.
Méthodes De Synthèse
The synthesis method for MMMP involves several steps. First, 2-methylbenzylamine is reacted with 3-methyl-5-oxo-1,2-oxazole to form 2-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzylamine. This intermediate is then reacted with 2-chloro-N-methylpropanamide to form MMMP. The synthesis of MMMP has been described in detail in a study by Li et al. (2016).
Applications De Recherche Scientifique
MMMP has been studied for its potential use in scientific research. One study by Li et al. (2016) investigated the effects of MMMP on the growth of cancer cells. The study found that MMMP inhibited the growth of cancer cells in vitro and in vivo. Another study by Wang et al. (2017) investigated the effects of MMMP on the immune system. The study found that MMMP increased the activity of immune cells in vitro and in vivo. These studies suggest that MMMP may have potential applications in cancer research and immunology.
Propriétés
IUPAC Name |
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-7-5-6-8-14(11)10-19(4)13(3)16(20)17-15-9-12(2)18-21-15/h5-9,13H,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGSEJJTWCQVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(C)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)